BenchChemオンラインストアへようこそ!

N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide

Lipophilicity Polar surface area Drug-likeness

N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide (CAS 1385452-79-8) fuses a 3-cyanothiophene acetamide with a rigid 3,4-dihydro-2H-chromen-4-yl group, creating a scaffold absent from the patent-exemplified glucagon receptor antagonist leads. With computed XLogP3 of 2.5 and TPSA of 90.4 Ų, it occupies a favourable drug-like space distinct from more lipophilic acyclic analogs. This structural uniqueness makes it ideal for phenotypic screening campaigns, fragment-based library expansion, and as a sterically differentiated control in SAR panels. The cyanoacetamide and electron-rich thiophene provide versatile synthetic handles for further derivatization. Procure as a key intermediate or a diversity-set screening compound; not intended for human or veterinary therapeutic use.

Molecular Formula C17H16N2O2S
Molecular Weight 312.39
CAS No. 1385452-79-8
Cat. No. B2506691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide
CAS1385452-79-8
Molecular FormulaC17H16N2O2S
Molecular Weight312.39
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1CC(=O)NC(C#N)C3=CSC=C3
InChIInChI=1S/C17H16N2O2S/c18-10-15(13-6-8-22-11-13)19-17(20)9-12-5-7-21-16-4-2-1-3-14(12)16/h1-4,6,8,11-12,15H,5,7,9H2,(H,19,20)
InChIKeyZXZVXDMZVZSKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide (CAS 1385452-79-8): Procurement-Relevant Identity and Source Profile


N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide (CAS 1385452-79-8) is a synthetic organic molecule bearing a cyano(thiophen-3-yl)methyl moiety linked via an acetamide bridge to a 3,4-dihydro-2H-chromen-4-yl scaffold [1]. The compound is listed in the PubChem database (CID 72010540) with a molecular weight of 312.4 g/mol and a computed XLogP3 of 2.5 [1]. This chemical is cataloged by multiple research-chemical vendors (e.g., catalog number EVT-2643765) and is designated exclusively for non-human, non-therapeutic research use . In the patent literature, the 3-cyanothiophene acetamide chemotype has been described as a glucagon receptor antagonist pharmacophore [2]; however, the specific target compound with the appended dihydrochromene substituent has not been individually profiled in peer-reviewed pharmacological studies.

Why In-Class 3-Cyanothiophene Acetamides Cannot Be Interchanged with N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide


Close structural analogs within the 3-cyanothiophene acetamide family have been optimized for glucagon receptor antagonism, where modifications at the acetamide N-substituent and the thiophene ring dramatically alter potency [1]. The target compound introduces a 3,4-dihydro-2H-chromen-4-yl group—a rigid, benzopyran-derived scaffold absent from the representative patent examples, which typically bear phenyl, cyclopentyl, or unsubstituted alkylamide side chains [1]. This chromane moiety introduces distinct electronic (computed XLogP3 = 2.5, topological polar surface area = 90.4 Ų) and conformational properties compared to simpler cycloalkyl or arylalkyl analogs [2]. Without head-to-head comparative pharmacological data, however, the functional consequences of this structural divergence remain unquantified, rendering generic substitution scientifically unjustified for any application where the chromane group is hypothesized to confer target selectivity, altered pharmacokinetics, or a different off-target profile.

Quantitative Differentiation Evidence for N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide Versus Structural Analogs


Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area Relative to Patent-Exemplified Glucagon Antagonists

The target compound possesses a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 90.4 Ų [1]. By comparison, the 3-cyanothiophene acetamide core appended to a cyclopentyl-phenyl-acetamide side chain (representative of patent example 14 in US20040209943A1) is expected to have a substantially higher XLogP (>4.0) owing to the two additional saturated ring systems and absence of an oxygen-containing chromane ring [2]. This ~1.5 log unit difference in predicted lipophilicity and the higher TPSA of the target molecule suggest differentiated membrane permeability and solubility characteristics, which could translate into divergent ADME profiles, although direct experimental confirmation via comparative logD or solubility measurements is lacking.

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Structural Scaffold Differentiation: Chromane-Containing Versus Non-Chromane 3-Cyanothiophene Acetamides as Medicinal Chemistry Starting Points

The 3,4-dihydro-2H-chromen-4-yl group in the target compound introduces a sp³-rich, oxygen-containing bicyclic scaffold (chromane) that is absent from the 3-cyanothiophene acetamide congeners disclosed in US20040209943A1, which uniformly employ acyclic amide N-substituents (e.g., benzyl, α-phenylcyclopentylacetyl, or linear alkyl chains) [1]. Chromane- and chromene-based scaffolds have independently been identified as privileged structures for glucocorticoid receptor modulation and glucose transporter inhibition [2][3]. The target molecule thus merges a glucagon receptor-targeting cyanothiophene warhead with a chromane motif that may engage orthogonal biological targets or alter polypharmacology profiles.

Scaffold diversity Benzopyran Fragment-based drug discovery Chemical space

Absence of Target-Specific Pharmacological Potency Data: A Critical Evidence Gap Versus Characterized Glucagon Receptor Antagonists

The patent class to which the target compound belongs (substituted 3-cyanothiophene acetamides) defines glucagon receptor antagonism as the primary pharmacological activity, with all exemplified compounds showing IC50 values ≤10 μM in a CHO/GluR12B cell-based cAMP assay [1]. However, no IC50, Ki, or EC50 value has been reported for the specific target compound in any peer-reviewed study or public database. By contrast, close analogs such as N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-cyclopentyl-2-phenyl-acetamide (Example 14) were advanced through functional cAMP assays [1]. This constitutes a negative differentiation point: the target compound's glucagon receptor antagonism potency is unproven, and users requiring validated target engagement data should instead select the patent-exemplified analogs for which functional IC50 values are available.

Glucagon receptor cAMP inhibition Potency Pharmacological profiling gap

N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide: Evidence-Backed Application Scenarios for Scientific Procurement


Chemical Biology Screening Library Diversification for Underexplored Chemotypes

Given the compound's hybrid scaffold merging a cyanothiophene acetamide with a chromane moiety, it serves as a valuable addition to diversity-oriented screening libraries targeting novel chemical space [1]. The structural uniqueness—distinct from the acyclic N-substituents in patent-exemplified glucagon antagonist leads [2]—makes it suitable for phenotypic screening campaigns where scaffold novelty increases the probability of identifying new mechanism-of-action starting points. Procurement is recommended for laboratories building fragment-based or diversity-set screening collections rather than for target-specific glucagon receptor programs.

Synthetic Intermediate for Heterocyclic Derivatization Chemistry

The compound's cyanoacetamide functionality and the electron-rich thiophene ring provide synthetic handles for further derivatization, including Knoevenagel condensations, cyclization reactions, and nucleophilic additions [1]. The chromane scaffold can also be further functionalized at the aromatic ring positions. This compound is suitable as a key intermediate for medicinal chemistry laboratories synthesizing focused libraries of chromane-thiophene hybrid molecules, where the ability to diversify from a common intermediate is a procurement criterion.

Physicochemical Property Benchmarking for ADME Lead Optimization

With a computed XLogP3 of 2.5 and TPSA of 90.4 Ų, the compound occupies a favorable drug-like property space that contrasts with more lipophilic 3-cyanothiophene acetamide analogs [1]. Computational and medicinal chemistry groups can procure this compound as a reference standard for validating that chromane incorporation into this chemotype reduces logP while maintaining skeletal diversity. This application is supported by the quantitative physicochemical differentiation described in Section 3, Evidence Item 1.

Negative Control or Tool Compound for 3-Cyanothiophene Acetamide Structure-Activity Relationship (SAR) Studies

Because the target compound's pharmacological activity at the glucagon receptor is uncharacterized, it may serve as a structurally divergent control in SAR panels alongside the patent-exemplified actives [1]. In a series of 3-cyanothiophene acetamides with varying N-substituents, the chromane-bearing compound provides a sterically and electronically distinct comparator, enabling researchers to investigate the tolerance of the glucagon receptor binding pocket for rigid, oxygen-containing ring systems.

Quote Request

Request a Quote for N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.